molecular formula C16H24I4NO4+ B8622000 6-(Diiodomethyl)-6-[2-[6-(diiodomethyl)-2,5-dioxabicyclo[2.1.1]hexan-6-yl]ethyl]-2,5-dioxabicyclo[2.1.1]hexane;pyrrolidin-1-ium

6-(Diiodomethyl)-6-[2-[6-(diiodomethyl)-2,5-dioxabicyclo[2.1.1]hexan-6-yl]ethyl]-2,5-dioxabicyclo[2.1.1]hexane;pyrrolidin-1-ium

Cat. No. B8622000
M. Wt: 801.98 g/mol
InChI Key: JBCBRDRLPJXGHH-UHFFFAOYSA-O
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Patent
US04075238

Procedure details

The procedure of Example 3, when applied to 31.3 g of α,α',3,4,5,6-hexachloro-o-xylene, mp 92°-92.5° C, yielded an intensely purple solution but essentially no sulfur dioxide eveolution even during a refluxing period of 3 hours. The intermediate biradical was identified by its nuclear magnetic resonance peak at 4.65 ppm (present in about 8-10% abundance in the reaction mixture), whereas the dioxonium compound (90-92% of the reaction mixture) had the chemical shift of its protons at 6.31-6.33 ppm. After the stripping of the excess of sulfur trioxide, the dioxonium compound was obtained as a dark amber colored viscous oil in quantitative yield (63.5 g) and was further identified by its hydrolysis to three mole equivalents of sulfuric acid, two mole equivalents of hydrochloric acid and one mole equivalent of the cyclic sulfate of 3,4,5,6-tetrachloro-o-xylene-1,2-diol (see Example 32).
Quantity
31.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
reaction mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
ClCC1C(CCl)=C(Cl)C(Cl)=C(Cl)C=1Cl.[S:15](=[O:17])=[O:16].[CH2:18]1[CH2:22][NH2+:21][CH2:20][CH2:19]1.[CH2:23]1[O:27][CH:26]2[O:28][CH:24]1[C:25]2([CH:40]([I:42])[I:41])[CH2:29][CH2:30][C:31]1([CH:37]([I:39])[I:38])[CH:35]2[O:36][CH:32]1[CH2:33][O:34]2>>[S:15](=[O:27])(=[O:17])=[O:16].[CH2:18]1[CH2:22][NH2+:21][CH2:20][CH2:19]1.[CH2:23]1[O:27][CH:26]2[O:28][CH:24]1[C:25]2([CH:40]([I:41])[I:42])[CH2:29][CH2:30][C:31]1([CH:37]([I:38])[I:39])[CH:35]2[O:36][CH:32]1[CH2:33][O:34]2 |f:2.3,5.6|

Inputs

Step One
Name
Quantity
31.3 g
Type
reactant
Smiles
ClCC=1C(=C(C(=C(C1Cl)Cl)Cl)Cl)CCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CC[NH2+]C1.C1C2C(C(O1)O2)(CCC3(C4COC3O4)C(I)I)C(I)I
Step Four
Name
reaction mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
yielded an intensely purple solution

Outcomes

Product
Name
Type
product
Smiles
S(=O)(=O)=O
Name
Type
product
Smiles
C1CC[NH2+]C1.C1C2C(C(O1)O2)(CCC3(C4COC3O4)C(I)I)C(I)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04075238

Procedure details

The procedure of Example 3, when applied to 31.3 g of α,α',3,4,5,6-hexachloro-o-xylene, mp 92°-92.5° C, yielded an intensely purple solution but essentially no sulfur dioxide eveolution even during a refluxing period of 3 hours. The intermediate biradical was identified by its nuclear magnetic resonance peak at 4.65 ppm (present in about 8-10% abundance in the reaction mixture), whereas the dioxonium compound (90-92% of the reaction mixture) had the chemical shift of its protons at 6.31-6.33 ppm. After the stripping of the excess of sulfur trioxide, the dioxonium compound was obtained as a dark amber colored viscous oil in quantitative yield (63.5 g) and was further identified by its hydrolysis to three mole equivalents of sulfuric acid, two mole equivalents of hydrochloric acid and one mole equivalent of the cyclic sulfate of 3,4,5,6-tetrachloro-o-xylene-1,2-diol (see Example 32).
Quantity
31.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
reaction mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
ClCC1C(CCl)=C(Cl)C(Cl)=C(Cl)C=1Cl.[S:15](=[O:17])=[O:16].[CH2:18]1[CH2:22][NH2+:21][CH2:20][CH2:19]1.[CH2:23]1[O:27][CH:26]2[O:28][CH:24]1[C:25]2([CH:40]([I:42])[I:41])[CH2:29][CH2:30][C:31]1([CH:37]([I:39])[I:38])[CH:35]2[O:36][CH:32]1[CH2:33][O:34]2>>[S:15](=[O:27])(=[O:17])=[O:16].[CH2:18]1[CH2:22][NH2+:21][CH2:20][CH2:19]1.[CH2:23]1[O:27][CH:26]2[O:28][CH:24]1[C:25]2([CH:40]([I:41])[I:42])[CH2:29][CH2:30][C:31]1([CH:37]([I:38])[I:39])[CH:35]2[O:36][CH:32]1[CH2:33][O:34]2 |f:2.3,5.6|

Inputs

Step One
Name
Quantity
31.3 g
Type
reactant
Smiles
ClCC=1C(=C(C(=C(C1Cl)Cl)Cl)Cl)CCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CC[NH2+]C1.C1C2C(C(O1)O2)(CCC3(C4COC3O4)C(I)I)C(I)I
Step Four
Name
reaction mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
yielded an intensely purple solution

Outcomes

Product
Name
Type
product
Smiles
S(=O)(=O)=O
Name
Type
product
Smiles
C1CC[NH2+]C1.C1C2C(C(O1)O2)(CCC3(C4COC3O4)C(I)I)C(I)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.